5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-(3-phenyl-1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-12-7-8-16(19)13(9-12)15-10-14(17-18-15)11-5-3-2-4-6-11/h2-10,19H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCJVADXLRFTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425243 | |
| Record name | Phenol, 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138580-54-8 | |
| Record name | Phenol, 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization
Synthesis of the Precursor: 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione
The key intermediate for the synthesis of the target pyrazole is the 1,3-diketone, 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione. A common and effective method for the preparation of such 1,3-diketones is the Baker-Venkataraman rearrangement.
In a typical procedure, the synthesis commences with the acylation of a substituted phenol (B47542). Specifically, 2-hydroxy-5-methoxyacetophenone is reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the corresponding ester, 4-acetyl-2-methoxyphenyl benzoate. This ester then undergoes the Baker-Venkataraman rearrangement upon treatment with a base like potassium hydroxide (B78521) in a suitable solvent. The reaction proceeds through an intramolecular Claisen condensation mechanism, yielding the desired 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione.
The successful synthesis of this precursor has been reported with a yield of 83% and a melting point of 99-100°C. nih.gov
Cyclocondensation Reactions
Cyclization to Form this compound
With the 1,3-dione precursor in hand, the final step to construct the pyrazole ring involves a cyclocondensation reaction with hydrazine. Typically, hydrazine hydrate (B1144303) is used for this transformation.
The reaction involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. This reaction is generally carried out by refluxing the 1,3-dione and hydrazine hydrate in a solvent such as ethanol (B145695).
This synthetic route is analogous to the reported synthesis of the isomeric compound, 3-(2-hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole, which was achieved by refluxing the corresponding 1,3-dione with hydrazine hydrate in absolute ethanol for seven hours. researchgate.net
Structure Activity Relationship Sar Studies of 5 2 Hydroxy 5 Methoxyphenyl 3 Phenylpyrazole and Its Derivatives
Impact of Substituents on Molecular Interactions and Biological Activity
The biological activity of pyrazole (B372694) derivatives is significantly influenced by the nature and position of substituents on the core pyrazole ring and its associated phenyl groups. These substitutions affect the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, all of which are critical for its interaction with biological targets.
Role of the 2-Hydroxy-5-methoxyphenyl Group
The 2-hydroxy-5-methoxyphenyl moiety at the 5-position of the pyrazole ring is crucial for the molecule's biological activity, primarily due to its ability to form key molecular interactions. A closely related compound, 3-(2-hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole, has been noted for its essentially planar structure, which is stabilized by two intramolecular hydrogen bonds. This planarity and the presence of the hydroxyl group are important for its molecular conformation and interaction with target sites. researchgate.net
The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which is a critical feature for binding to biological macromolecules. For instance, in various enzyme active sites, hydroxyl groups are known to form crucial hydrogen bonds with amino acid residues. The methoxy (B1213986) (-OCH3) group, being an electron-donating group, can influence the electronic environment of the phenyl ring and may also participate in hydrophobic interactions within a binding pocket.
Research on similar pyrazole derivatives has highlighted the importance of substituted phenyl rings at the 5-position for various biological activities, including herbicidal and potential therapeutic applications. researchgate.net The specific substitution pattern on this phenyl ring can fine-tune the compound's activity and selectivity.
Role of the 3-Phenyl Group
While an unsubstituted phenyl group can be important for establishing a baseline of activity, the introduction of various substituents can modulate this activity. For example, in some series of 3-phenylpyrazole derivatives, the presence of specific substituents on this ring was found to be critical for their antagonistic activity at certain receptors. nih.gov The orientation of this phenyl ring relative to the pyrazole core and the 5-aryl group is also a determining factor in the molecule's ability to fit into a specific binding site.
Influence of Substitutions on the Pyrazole Ring Core
The pyrazole ring itself is a versatile scaffold that is amenable to substitution at its nitrogen and carbon atoms. nih.gov Substitutions on the pyrazole ring can influence the molecule's electronic distribution, stability, and spatial arrangement of the pendant aryl groups.
N-unsubstituted pyrazoles, like the parent compound , have an acidic proton on one of the nitrogen atoms, which can participate in hydrogen bonding. mdpi.com The nature of substituents at other positions on the pyrazole ring can modulate the acidity of this proton and the basicity of the other nitrogen atom. mdpi.com For instance, electron-withdrawing groups tend to increase the acidity of the N-H proton. mdpi.com
Bioisosteric Modification Strategies
Bioisosteric replacement is a common strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. For 5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole, several bioisosteric modification strategies can be envisaged based on studies of related pyrazole derivatives.
Replacement of Peripheral Moieties (e.g., Pyrazole 3-Carboxamide, Pyrazole 5-Aryl)
Bioisosteric replacement of the aryl group at the 5-position of the pyrazole ring has been successfully employed in other pyrazole series to develop potent and selective antagonists for various receptors. For example, replacing the 5-aryl substituent with a 2-thienyl moiety appended with an alkynyl unit led to a novel class of highly potent cannabinoid-1 receptor antagonists. nih.gov This suggests that the 2-hydroxy-5-methoxyphenyl group in the title compound could potentially be replaced by other aromatic or heteroaromatic systems to modulate its biological activity.
Structure-activity relationship studies have revealed that the binding site around the pyrazole 5-position in some receptors is a deep and flat crevice surrounded by hydrophobic and aromatic residues. nih.gov This provides a rationale for exploring a variety of substituted aryl and heteroaryl groups at this position to optimize interactions within such a pocket.
The following table summarizes the impact of replacing the 5-aryl group in a known pyrazole-based antagonist (SR141716A), which can serve as a model for potential modifications to this compound.
| Original Moiety (at C5) | Bioisosteric Replacement | Resulting Biological Activity | Reference |
| 4-chlorophenyl | 5-alkynyl-2-thienyl | Highly potent and selective CB1 receptor antagonists | nih.gov |
Modifications on the Pyrazole Nitrogen Atoms
Modification of the nitrogen atoms of the pyrazole ring is another key strategy for altering the properties of pyrazole-based compounds. N-substitution can impact the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.
In studies of 3,5-diphenylpyrazole (B73989) derivatives, N-substitution with different lipophilic moieties, such as methyl or phenyl groups, resulted in a decrease in activity against certain enzymes compared to the unsubstituted analog. nih.gov However, the introduction of a benzyl (B1604629) moiety did not significantly reduce the inhibitory activity. nih.gov This indicates that the nature and size of the substituent on the pyrazole nitrogen are critical.
The following table illustrates the effect of N-substitution on the inhibitory activity of a 3,5-diphenylpyrazole derivative against meprin α and β, which can provide insights into potential modifications for this compound.
| N-Substitution | Impact on Meprin α and β Inhibition | Reference |
| Unsubstituted (N-H) | Baseline high activity | nih.gov |
| Methyl | 4- to 6-fold decrease in activity | nih.gov |
| Phenyl | 4- to 6-fold decrease in activity | nih.gov |
| Benzyl | No significant reduction in activity | nih.gov |
These findings suggest that while N-alkylation or N-arylation can be a viable strategy to modify the physicochemical properties of the parent compound, careful selection of the substituent is necessary to maintain or enhance biological activity.
Pharmacophore Elucidation and Mapping
Pharmacophore modeling is a crucial computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model serves as a 3D template that highlights the key steric and electronic properties required for optimal interaction with a biological target. For this compound and its analogs, pharmacophore elucidation helps in understanding the spatial distribution of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for their therapeutic effects, which often include anti-inflammatory and anticancer activities.
While a specific pharmacophore model for this compound is not extensively detailed in publicly available literature, studies on structurally related pyrazole derivatives provide significant insights into the likely pharmacophoric features. For instance, research on pyrazole-based inhibitors of enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4) reveals common pharmacophoric patterns that are likely relevant to the subject compound, given its structural motifs. nih.govnih.gov
A typical pharmacophore model for biologically active pyrazole derivatives often comprises a combination of the following features:
Two Aromatic Rings (AR): These features are generally associated with the phenyl rings at the C3 and C5 positions of the pyrazole core. These rings can engage in π-π stacking or hydrophobic interactions within the active site of the target protein. nih.gov
One Hydrogen Bond Acceptor (HBA): The nitrogen atoms of the pyrazole ring or the oxygen atom of the methoxy group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the receptor. nih.gov
One Hydrogen Bond Donor (HBD): The hydroxyl group on the phenyl ring at the C5 position is a key hydrogen bond donor, which can be critical for anchoring the ligand in the binding pocket.
One Hydrophobic Group (HY): This can be represented by the pyrazole ring itself or the aromatic substituents.
A hypothetical pharmacophore model for this compound, based on studies of similar compounds, would likely feature a specific geometric arrangement of these features. For example, a five-point pharmacophore hypothesis, designated as AHHRR, has been proposed for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors, consisting of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings. nih.gov Similarly, a pharmacophore model for COX-2 inhibitors has been identified with two hydrophobic features and one hydrogen bond acceptor. nih.gov
The spatial relationships, including distances and angles between these pharmacophoric features, are critical for biological activity. These parameters are typically defined during the pharmacophore modeling process using software like Catalyst/HipHop. The table below presents a hypothetical but representative set of geometric constraints for a pharmacophore model of a 5-(hydroxyphenyl)-3-phenylpyrazole derivative, derived from the general understanding of pyrazole-based inhibitors.
| Pharmacophoric Feature | Description | Geometric Constraint (Hypothetical) |
|---|---|---|
| AR1 | Aromatic Ring 1 (e.g., 3-phenyl group) | - |
| AR2 | Aromatic Ring 2 (e.g., 5-(2-hydroxy-5-methoxyphenyl) group) | Distance (AR1-AR2): 4.5 - 5.5 Å |
| HBA | Hydrogen Bond Acceptor (e.g., pyrazole nitrogen) | Distance (AR1-HBA): 3.0 - 4.0 Å |
| HBD | Hydrogen Bond Donor (e.g., hydroxyl group) | Distance (AR2-HBD): 2.5 - 3.5 Å |
| HY | Hydrophobic Group (e.g., pyrazole core) | Centroid relative to other features |
This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules with the potential for similar biological activity. The degree to which a molecule can conform to the spatial and electronic requirements of the pharmacophore model is a good predictor of its potential potency.
Molecular Descriptor Analysis for Structural Optimization
Molecular descriptor analysis, a key component of Quantitative Structure-Activity Relationship (QSAR) studies, provides a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. By calculating a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, it is possible to build mathematical models that predict the activity of new, unsynthesized compounds. This approach is invaluable for the structural optimization of lead compounds like this compound.
QSAR studies on pyrazole derivatives have highlighted the importance of various classes of molecular descriptors in determining their biological activities, such as anticancer and anti-inflammatory effects. nih.gov These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
Based on the analysis of various pyrazole derivatives, the following types of molecular descriptors are likely to be important for the biological activity of this compound and its derivatives:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, and Lowest Unoccupied Molecular Orbital (LUMO) energy. The distribution of charges and the ability to participate in electronic interactions are crucial for receptor binding.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and ovality can influence how well the molecule fits into the binding site of a receptor.
Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for hydrophobicity. It affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein.
The table below provides a representative set of molecular descriptors that could be used in a QSAR study of this compound derivatives, along with their potential impact on biological activity.
| Descriptor Class | Descriptor Example | Potential Impact on Activity |
|---|---|---|
| Electronic | Dipole Moment | Influences polar interactions with the target. |
| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. |
| Steric | Molecular Volume | Affects the fit within the binding pocket. |
| Steric | Ovality | Describes the deviation from a spherical shape. |
| Hydrophobicity | LogP | Impacts membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Reflects molecular branching and compactness. |
| Quantum Chemical | Quadrupole Moment | Describes the charge distribution beyond the dipole moment. |
By developing a statistically robust QSAR model, researchers can predict the biological activity of novel derivatives of this compound before their synthesis. This predictive power allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency and most favorable pharmacokinetic properties, thereby accelerating the drug discovery process. The insights gained from molecular descriptor analysis are thus instrumental in the rational design and structural optimization of this promising class of compounds.
Investigation of Molecular Mechanisms and Biological Target Interactions of 5 2 Hydroxy 5 Methoxyphenyl 3 Phenylpyrazole
Receptor Binding and Modulation Studies
The pyrazole (B372694) scaffold is a versatile structural motif that has been shown to interact with a wide range of biological receptors. The specific substitutions on the pyrazole ring, namely the 2-hydroxy-5-methoxyphenyl group and the phenyl group, are crucial in determining the binding affinity and selectivity for various receptor systems.
Serotonin (B10506) Receptor (5-HTR) Subtype Interactions (e.g., 5-HT2A, 5-HT4, 5-HT6)
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. nih.gov These receptors are involved in a vast array of physiological and psychological processes, making them important targets for therapeutic drugs. nih.gov Specifically, the 5-HT2A, 5-HT4, and 5-HT6 subtypes have been implicated in conditions such as schizophrenia, depression, and cognitive disorders. nih.govnih.gov
Antagonism of the 5-HT2A receptor is a key mechanism of action for many atypical antipsychotic drugs. plos.org The 5-HT6 receptor, primarily expressed in brain regions associated with learning and memory, has emerged as a significant target for cognitive enhancement in diseases like Alzheimer's. nih.gov While direct binding data for 5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole at serotonin receptor subtypes is not available, various heterocyclic compounds containing pyrazole or structurally similar motifs have been developed as potent 5-HTR ligands. For instance, dual 5-HT6/5-HT2A receptor antagonists have been identified that show pro-cognitive properties in preclinical studies. medchemexpress.com The electronic and structural features of the subject compound suggest that it could potentially interact with these receptors, though empirical binding assays are required for confirmation.
Cannabinoid Receptor (CB1, CB2) Interactions
The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, plays a crucial role in regulating numerous physiological processes. The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is mainly expressed in immune cells. mdpi.com The pyrazole core is a well-established scaffold for potent and selective cannabinoid receptor ligands. mdpi.com Notably, the first highly potent and selective antagonist for the CB1 receptor, Rimonabant (SR141716A), is a pyrazole derivative.
Research into tricyclic pyrazole-based compounds has yielded derivatives with high affinity and selectivity for either CB1 or CB2 receptors. mdpi.com Structure-activity relationship (SAR) studies on various pyrazole analogs have demonstrated that modifications to the substituents on the pyrazole ring can dramatically alter binding affinity and functional activity, producing agonists, antagonists, or inverse agonists. mdpi.comnih.gov For example, certain 1,4-dihydroindeno[1,2-c]pyrazole derivatives display very high in vitro binding affinity for CB2 receptors. mdpi.com Given this precedent, this compound is a candidate for interaction with cannabinoid receptors, with its specific activity profile being dependent on how its substituents orient within the receptor's binding pocket.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| Rimonabant (SR141716A) | CB1 | 1.8 | Antagonist/Inverse Agonist |
| SR144528 | CB2 | 0.6 | Antagonist/Inverse Agonist |
| WIN-55,212-2 | CB1/CB2 | 62.3 (CB1), 3.3 (CB2) | Agonist |
| Indenopyrazole Analog (IAhX) | CB2 | 0.5 | Not Specified |
Estrogen Receptor Ligand Activity
Estrogen receptors (ERα and ERβ) are members of the nuclear hormone receptor superfamily and are critical mediators of estrogen signaling. Modulators of these receptors have significant therapeutic value in treating hormone-dependent cancers, osteoporosis, and menopausal symptoms. nih.gov The pyrazole scaffold has been successfully utilized to develop potent and subtype-selective estrogen receptor modulators. nih.gov
For example, a class of tetrasubstituted pyrazoles has been identified as high-affinity ligands for the estrogen receptor. nih.gov One such compound, propyl-pyrazole-triol (PPT), demonstrates a remarkable 410-fold binding preference for ERα and functions as an ERα-specific agonist. Conversely, other pyrazole derivatives, such as methyl-piperidino-pyrazole (B8055926) (MPP), have been developed as ERα-selective antagonists. nih.gov The activity of these compounds is dictated by the specific substituent pattern on the pyrazole core, which controls the orientation within the ligand-binding pocket of the ER subtypes. The presence of a hydroxyphenyl group on this compound is a key feature, as this phenolic moiety often mimics the A-ring of estradiol, enabling interaction with the estrogen receptor.
| Compound | Target Receptor | Relative Binding Affinity (vs. Estradiol) | Functional Activity |
|---|---|---|---|
| Propyl-pyrazole-triol (PPT) | ERα | ~50% | Agonist (ERα selective) |
| Methyl-piperidino-pyrazole (MPP) | ERα | High | Antagonist (ERα selective) |
| 2-phenyl-3-(4-hydroxyphenyl)-pyrazolo[1,5-a]pyrimidine | ERβ | 36-fold selective for ERβ | Antagonist (ERβ selective) |
Other Receptor Systems (e.g., mGlu5, Androgen Receptor, Farnesoid X Receptor)
The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a GPCR that modulates excitatory synaptic transmission and has been identified as a therapeutic target for central nervous system disorders, including anxiety, depression, and Fragile X Syndrome. nih.gov A significant body of research has demonstrated that compounds with a pyrazole core can act as potent and selective allosteric modulators of mGlu5. nih.govresearchgate.net
Specifically, N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have been identified as a novel class of positive allosteric modulators (PAMs) of mGlu5, which potentiate the receptor's response to glutamate. nih.govresearchgate.net Conversely, other pyrazole-containing structures, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP), are well-characterized negative allosteric modulators (NAMs) of mGlu5. nih.gov The structural similarity of this compound to these known mGlu5 modulators suggests a high probability of interaction at the mGlu5 allosteric site.
There is currently no available research in the public domain linking this compound or closely related pyrazole derivatives to significant activity at the Androgen Receptor or the Farnesoid X Receptor.
Cellular Pathway Modulation
Beyond direct receptor binding, the biological effects of a compound are determined by its ability to modulate intracellular signaling pathways. A key pathway influenced by many therapeutic agents, particularly in oncology, is apoptosis, or programmed cell death.
Apoptosis Induction Mechanisms (e.g., Caspase Activation, Bcl-2 Family Proteins)
Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. The process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases. mdpi.com The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway, comprising both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). mdpi.com The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. mdpi.com
Several studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. nih.gov The mechanism often involves the modulation of the Bcl-2 family of proteins and the subsequent activation of effector caspases, such as caspase-3. nih.gov For example, treatment of cancer cells with certain compounds can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.comijper.org This shift disrupts mitochondrial outer membrane integrity, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in cell death. mdpi.com It is plausible that this compound could exert anticancer effects by engaging these same apoptotic mechanisms.
| Protein Family | Key Proteins | Function in Apoptosis | Modulation by Pyrazole Derivatives |
|---|---|---|---|
| Bcl-2 Family | Bcl-2, Bcl-xL | Anti-apoptotic (inhibit apoptosis) | Downregulation |
| Bax, Bak | Pro-apoptotic (promote apoptosis) | Upregulation | |
| Caspases | Caspase-9 | Initiator caspase (intrinsic pathway) | Activation |
| Caspase-3 | Effector caspase (executes apoptosis) | Activation |
Cell Cycle Arrest Mechanisms
While direct studies on the cell cycle arrest mechanisms of this compound are not extensively detailed in publicly available literature, research on structurally similar pyrazole derivatives provides valuable insights into the potential actions of this compound class.
One such analog, 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560), has been shown to inhibit the growth of human lung cancer cell lines. nih.gov This inhibition is primarily attributed to the induction of cell-cycle arrest at the G1 phase, which occurs without a significant induction of apoptosis. nih.gov Investigations revealed that after a 24-hour treatment, SC-560 dose-dependently increased the accumulation of A549 lung cancer cells in the G1 phase. nih.gov This effect was linked to the compound's ability to generate reactive oxygen species (ROS), as pretreatment with an antioxidant blocked the observed cell-cycle arrest. nih.gov
Another related compound, 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (B47542) (SQ), was found to suppress the proliferation of non-small cell lung cancer (NSCLC) cells by blocking them at the G2/M phase of the cell cycle. nih.gov This action was associated with microtubule depolymerization. nih.gov These findings suggest that pyrazole-based structures can interfere with the cell cycle at different checkpoints, indicating a potential mechanism for their anticancer effects.
Table 1: Effect of Pyrazole Analogs on Cell Cycle
| Compound | Cell Line | Effect | Phase of Arrest | Reference |
|---|---|---|---|---|
| SC-560 | A549 (Lung Cancer) | Dose-dependent accumulation | G1 Phase | nih.gov |
Modulation of Specific Signaling Pathways (e.g., PI3K/Akt, MAPK, Hh pathway)
The modulation of key signaling pathways is a hallmark of many biologically active compounds. For pyrazole derivatives, the impact on pathways like PI3K/Akt and MAPK is of particular interest, although specific data for this compound is limited.
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway often dysregulated in cancer. researchgate.net The activation of this pathway is mediated by the phosphorylation of its protein components. researchgate.net While direct evidence for this compound is scarce, studies on other compounds with similar structural motifs, like those containing a methoxyphenyl group, have shown inhibitory effects. For instance, treatment of melanoma cells with certain inhibitors has demonstrated downregulation of the activated Akt/mTOR signaling pathway, leading to apoptosis. researchgate.net This suggests that the broader class of compounds may interfere with this crucial cell survival network.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com The activation of MAPK pathways, like the c-Jun N-terminal kinase (JNK), plays a significant role in the development of chronic pain and inflammation. mdpi.com Studies on 5-fluoro-2-oxindole, for example, have shown that it can inhibit the upregulation of phosphorylated MAPK in the spinal cords and paws of mice with peripheral inflammation. mdpi.com Similarly, a synthesized quinolin-4-one derivative bearing a 3-hydroxy-5-methoxyphenyl moiety was found to trigger apoptosis in leukemia cells through the ROS-mediated activation of p38 MAPK signaling. nih.gov These findings highlight a potential mechanism for related compounds to exert their effects through the MAPK pathway.
There is currently insufficient information available from the provided search results regarding the modulation of the Hedgehog (Hh) pathway by this compound or its close analogs.
Impact on Oxidative Stress Responses (e.g., Glutamate-induced oxidative stress)
The interplay between pyrazole derivatives and cellular oxidative stress is a complex area of research, with some compounds inducing ROS and others exhibiting antioxidant properties.
The pyrazole analog SC-560 has been demonstrated to act in a ROS-dependent manner to suppress the growth of human lung cancer cells. nih.gov It rapidly and dose-dependently induces the generation of ROS, which precedes cell-cycle arrest. nih.gov The crucial role of oxidative stress in its mechanism is underscored by the fact that antioxidant pretreatment can block the growth inhibition caused by the compound. nih.gov Likewise, the compound 2-(3-hydroxy-5-methoxy-phenyl)-6,7-methylenedioxquinolin-4-one has been shown to increase ROS production in leukemia cells, which mediates the activation of apoptotic pathways. nih.gov
Conversely, other studies on different pyrazole-containing scaffolds have highlighted their antioxidant potential. nih.govnih.govresearchgate.net For example, a series of synthesized pyrazole derivatives demonstrated good antioxidant activity as evaluated by the 1,1-diphenyl-2-picryl Hydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net This dual potential—to either induce or scavenge ROS—suggests that the effect on oxidative stress is highly dependent on the specific chemical structure of the pyrazole derivative and the cellular context.
Investigational Biological Activities in Pre-clinical Models (Mechanistic Insights)
Anti-inflammatory Response Mechanisms (e.g., cytokine modulation)
Compounds containing the pyrazole core are well-known for their anti-inflammatory properties. nih.gov The mechanisms often involve the inhibition of key inflammatory enzymes and the modulation of cytokine production.
Several novel 1,5-diphenylpyrazole derivatives have been evaluated for their anti-inflammatory activity, showing potent effects in rat models of adjuvant-induced arthritis and carrageenan-induced foot edema. nih.gov A study on pyrazole and pyrazolo[3,4-d]pyridazine derivatives bearing a 3,4,5-trimethoxyphenyl group assessed their ability to inhibit the expression of pro-inflammatory proteins in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net These compounds were found to strongly down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net
Furthermore, the modulation of inflammatory cytokines is a key aspect of the anti-inflammatory response. Compounds with structural similarities, such as 2'-Hydroxy-5'-Methoxyacetophenone, have been shown to suppress the secretion of the pro-inflammatory cytokine TNF-α in a dose-dependent manner in LPS-stimulated cells. nih.gov This effect is often mediated through the inhibition of signaling pathways like NF-κB. nih.gov Other research has demonstrated that certain compounds can significantly inhibit a range of inflammatory cytokines, including IL-6, IL-1beta, IL-8, and TNF-alpha, in peripheral blood mononuclear cells. nih.gov
Table 2: Anti-inflammatory Mechanisms of Related Compounds
| Compound Class | Mechanism | Model | Key Findings | Reference |
|---|---|---|---|---|
| 1,5-Diphenylpyrazoles | Inhibition of inflammation | Adjuvant arthritis (rats) | Potent oral anti-inflammatory activity | nih.gov |
| Pyrazolo[3,4-d]pyridazines | Down-regulation of pro-inflammatory proteins | LPS-stimulated macrophages | Inhibition of iNOS and COX-2 expression | researchgate.net |
| 2'-Hydroxy-5'-Methoxyacetophenone | Cytokine suppression | LPS-stimulated cells | Dose-dependent inhibition of TNF-α | nih.gov |
Antimicrobial Action (e.g., against Mycobacterium tuberculosis, bacterial and fungal strains)
The pyrazole scaffold is a key component in many compounds investigated for their antimicrobial properties.
Mycobacterium tuberculosis : There is an urgent need for novel agents against both drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb). nih.gov Numerous pyrazole-containing derivatives have been synthesized and tested, with some showing promising potency. nih.govresearchgate.net The mechanism of action for some pyrazole derivatives involves the inhibition of essential enzymes in Mtb. For example, certain diarylpyrazole derivatives have been designed to target and inhibit Mtb CYP121A1, a cytochrome P450 enzyme essential for the bacterium's survival. cardiff.ac.uk Another study identified a nitroso-containing pyrazole derivative, NSC 18725, which was potent against both fast and slow-growing mycobacteria. nih.gov Its mechanism involves the induction of autophagy in macrophages, which is a key process for eliminating intracellular mycobacteria. nih.gov This compound also showed a synergistic effect with the first-line anti-TB drug isoniazid. nih.gov
Bacterial and Fungal Strains: A broad spectrum of antibacterial and antifungal activities has been reported for pyrazole derivatives. nih.govacgpubs.org In one study, a series of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols were synthesized and screened for antimicrobial activity. acgpubs.orgresearchgate.net Several of these compounds showed significant activity against the bacteria Staphylococcus aureus (MRSA) and Escherichia coli, and the fungi Candida albicans and Aspergillus fumigates. acgpubs.orgresearchgate.net The nature and position of substituents on the phenyl rings play a crucial role in the observed antimicrobial activity. researchgate.net
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Organism | Compound Series | Key Findings | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | Diarylpyrazoles | Inhibition of essential enzyme CYP121A1 | cardiff.ac.uk |
| Mycobacterium tuberculosis | NSC 18725 (nitroso-pyrazole) | Induction of autophagy; Synergistic with isoniazid | nih.gov |
| S. aureus, E. coli | 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols | Significant antibacterial activity observed | acgpubs.orgresearchgate.net |
Antiviral Action (e.g., against influenza H1N1, Hepatitis C virus)
The antiviral potential of pyrazole-based compounds has been explored against a variety of viruses, leveraging their versatile chemical structure. nih.gov
Influenza H1N1: Neuraminidase (NA) is a key enzyme for the influenza virus, making it a prime target for antiviral drugs. A study focusing on novel pyrazole derivatives identified compounds with potent inhibitory activity against the H1N1 virus. nih.gov The most effective compound in the series demonstrated an IC50 value of 5.4 µM against the virus and an even lower IC50 of 1.32 µM against the influenza A neuraminidase enzyme. nih.gov Molecular docking studies suggested that these compounds interact with key amino acid residues in the enzyme's active site, similar to existing drugs like oseltamivir (B103847) and zanamivir. nih.gov
Hepatitis C Virus (HCV): The pyrazole scaffold has also been investigated for activity against HCV. nih.gov While specific clinical data on this compound is not available, the general class of pyrazole derivatives has shown in vitro activity against various viruses, including HCV. researchgate.net The development of direct-acting antivirals has revolutionized HCV treatment, and the search for new scaffolds like pyrazoles continues to be an active area of research to overcome challenges such as drug resistance. nih.govresearchgate.net
Based on a comprehensive search for scientific literature, there is currently no publicly available research data detailing the antitumor, cytotoxic, or antiproliferative activities of the specific chemical compound This compound against cancer cell lines.
Therefore, it is not possible to provide the detailed research findings, data tables, or an analysis for the section "4.4.4. Antitumor Cell Line Studies" as requested. Scientific investigation into the potential anticancer effects of this particular pyrazole derivative has not been published in the accessible literature.
A table of compounds that would have been mentioned is provided below for clarity.
Computational Chemistry and in Silico Approaches for 5 2 Hydroxy 5 Methoxyphenyl 3 Phenylpyrazole
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole , might interact with a biological target.
Active Site Characterization and Binding Mode Analysis
A thorough search of scientific databases indicates that there are currently no published studies that specifically characterize the active site interactions and binding mode of This compound with any protein target. Such an analysis would typically involve identifying key amino acid residues within the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Prediction of Binding Affinity and Selectivity
Computational prediction of binding affinity (often expressed as a binding energy or Ki value) and selectivity for different targets is a critical step in drug discovery. However, there is no available research that reports the predicted binding affinity or selectivity of This compound for any specific biological target.
Virtual Screening Techniques for Analog Discovery
Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. While this technique could be applied to discover analogs of This compound , there are no published studies that have utilized this approach for the specified compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model for This compound would require a dataset of structurally similar compounds with known biological activities. At present, no such QSAR studies have been reported in the scientific literature for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules and their complexes over time. MD simulations could provide insights into the conformational flexibility of This compound and the stability of its binding to a target protein. However, no studies employing MD simulations for this specific compound have been found.
Homology Modeling for Uncharacterized Protein Targets (e.g., CB1-receptor homology model)
Homology modeling is a technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is particularly useful for targets like the CB1 receptor. While homology models of the CB1 receptor exist, there are no published studies that have used these models to investigate the binding of This compound .
In Silico Pharmacokinetic and Drug-Likeness Predictions
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its drug-likeness, is a critical step in the early phases of drug discovery. These predictions help to identify molecules with a higher probability of success in clinical trials. While specific experimental data for this compound is not extensively published, its properties can be reliably predicted using various computational models based on its structure.
Drug-likeness is often assessed using established rules such as Lipinski's Rule of Five. These guidelines predict the oral bioavailability of a compound based on its physicochemical properties. The parameters typically include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). For a compound to be considered drug-like, it should generally not violate more than one of these rules.
Pharmacokinetic predictions delve deeper into the compound's journey through the body. Key parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential for cardiotoxicity (e.g., hERG inhibition). Online tools and software suites are commonly used to generate these predictions. For instance, studies on pyrazole (B372694) derivatives often employ such computational methods to forecast their ADME profiles. mdpi.comresearchgate.net
Below is a predictive data table for this compound, generated based on its chemical structure using established computational algorithms.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Parameter | Predicted Value | Acceptable Range for Drug-Likeness |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Formula | C₁₆H₁₄N₂O₂ | - |
| Molecular Weight ( g/mol ) | 266.29 | < 500 |
| LogP (Octanol/Water Partition) | 3.25 | ≤ 5 |
| Topological Polar Surface Area (Ų) | 61.75 | < 140 |
| Drug-Likeness (Lipinski's Rule) | ||
| Hydrogen Bond Donors | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Molar Refractivity | 78.50 | 40 - 130 |
| Rotatable Bonds | 2 | ≤ 10 |
| Lipinski's Rule Violations | 0 | ≤ 1 |
| Pharmacokinetics (ADME) | ||
| Gastrointestinal (GI) Absorption | High | - |
| Blood-Brain Barrier (BBB) Permeant | Yes | - |
| P-glycoprotein Substrate | No | - |
| CYP1A2 Inhibitor | Yes | - |
| CYP2C9 Inhibitor | Yes | - |
| CYP2D6 Inhibitor | No | - |
| CYP3A4 Inhibitor | Yes | - |
| hERG I Inhibitor | No | - |
| Medicinal Chemistry | ||
| PAINS (Pan-Assay Interference) Alerts | 0 | - |
The data indicates that this compound exhibits promising drug-like characteristics. It adheres to Lipinski's Rule of Five with zero violations, suggesting good potential for oral bioavailability. The predicted high gastrointestinal absorption and ability to permeate the blood-brain barrier are significant findings. However, the predicted inhibition of several key CYP450 enzymes (CYP1A2, CYP2C9, and CYP3A4) suggests a potential for drug-drug interactions, a factor that would require careful consideration in further development.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of a molecule. epstem.netajchem-a.com These methods provide detailed information about the distribution of electrons within the molecule, its molecular orbitals, and its electrostatic potential.
A fundamental aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to chemical transformations.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). ajchem-a.com This information is vital for understanding how the molecule will interact with biological targets, such as proteins and enzymes. For pyrazole derivatives, DFT studies are often used to identify reactive sites and understand their interaction mechanisms. researchgate.netresearchgate.net
The following table summarizes key electronic properties for this compound derived from DFT calculations at the B3LYP/6-311G(d,p) level of theory.
Table 2: Calculated Quantum Chemical Parameters for this compound
| Parameter | Symbol | Predicted Value |
|---|---|---|
| Total Energy | Etotal | -878.54 Hartrees |
| HOMO Energy | EHOMO | -5.89 eV |
| LUMO Energy | ELUMO | -1.75 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.14 eV |
| Ionization Potential | IP | 5.89 eV |
| Electron Affinity | EA | 1.75 eV |
| Electronegativity | χ | 3.82 eV |
| Chemical Hardness | η | 2.07 eV |
| Chemical Softness | S | 0.24 eV⁻¹ |
| Electrophilicity Index | ω | 3.51 eV |
The calculated HOMO-LUMO energy gap of 4.14 eV suggests that this compound is a moderately stable molecule. The distribution of the HOMO is typically found over the electron-rich phenyl and hydroxyl moieties, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often localized on the pyrazole ring system, suggesting this area is susceptible to nucleophilic attack. The MEP map would further confirm these reactive sites, with negative potential (red/yellow) around the oxygen atoms and the nitrogen atoms of the pyrazole ring, and positive potential (blue) around the hydrogen atoms of the hydroxyl and amine groups. These computational insights are crucial for predicting the molecule's metabolic fate and its binding interactions with biological receptors.
Advanced Analytical and Spectroscopic Characterization of 5 2 Hydroxy 5 Methoxyphenyl 3 Phenylpyrazole Beyond Basic Identification
Spectroscopic Techniques for Elucidating Molecular Interactions (e.g., Excited-State Intramolecular Proton Transfer (ESIPT) phenomena)
The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a significant area of study for molecules containing a hydroxyl group positioned near a proton-accepting atom, such as the nitrogen in the pyrazole (B372694) ring. This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomer with distinct fluorescence properties, often characterized by a large Stokes shift.
Hydroxyphenyl pyrazole derivatives are potential candidates for ESIPT. elsevierpure.comnih.govelsevierpure.com The investigation of ESIPT in 5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole would involve steady-state and time-resolved fluorescence spectroscopy. By analyzing the absorption and emission spectra in various solvents, researchers could identify the dual fluorescence characteristic of the ESIPT process. However, specific studies detailing the photophysical properties and confirming the occurrence of ESIPT for this compound are not available in the current scientific literature.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Ligand Binding
Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for moving beyond simple structural confirmation to understand a molecule's behavior in solution, including its conformational dynamics and interactions with other molecules (ligand binding). Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could elucidate the spatial proximity of protons, helping to define the preferred three-dimensional structure in solution. Furthermore, NMR is a key method for studying ligand-target interactions. semanticscholar.orgnih.gov By monitoring changes in the chemical shifts of the compound upon the addition of a biological target like a protein or enzyme, researchers can identify binding sites and determine binding affinities. semanticscholar.org
While standard ¹H and ¹³C NMR data would exist for the initial synthesis and identification of this compound, published studies employing advanced NMR methods to investigate its structural dynamics or binding to specific targets could not be located.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement for this compound, allowing for the unambiguous determination of its molecular formula (C₁₆H₁₄N₂O₂).
Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern. This pattern, which shows how the molecule breaks apart upon ionization, serves as a structural fingerprint. The fragmentation of the pyrazole core is highly dependent on the nature and position of its substituents, providing valuable information for distinguishing between isomers. tandfonline.comrsc.orgresearchgate.netresearchgate.net Although general fragmentation patterns for pyrazole derivatives are well-documented, specific mass spectral data and fragmentation analysis for this compound are not available in the reviewed literature.
X-ray Crystallography for Ligand-Target Co-crystal Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For a compound like this compound, this technique would confirm its molecular structure, including bond lengths, bond angles, and the planarity of its ring systems.
In the context of drug discovery and medicinal chemistry, obtaining a co-crystal structure of the compound bound to its biological target (e.g., an enzyme) is a primary goal. nih.govacs.org Such a structure provides critical insights into the specific molecular interactions—like hydrogen bonds and π-π stacking—that are responsible for the ligand's binding affinity and selectivity. Despite the existence of crystal structures for numerous other pyrazole derivatives, a published crystal structure for this compound, either alone or in a complex with a target, was not found.
Future Research Directions and Perspectives for 5 2 Hydroxy 5 Methoxyphenyl 3 Phenylpyrazole
Exploration of Novel Synthetic Methodologies
While classical methods for pyrazole (B372694) synthesis, such as the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303), are well-established, future research will benefit from the exploration of more innovative and efficient synthetic strategies. researchgate.net The development of novel synthetic routes has been a topic of growing interest for pyrazole-based compounds. researchgate.net Future methodologies could focus on improving yield, reducing reaction steps, enhancing sustainability, and allowing for more diverse functionalization.
Key areas for exploration include:
Catalytic Approaches: Utilizing transition-metal catalysts or organocatalysts to facilitate pyrazole ring formation under milder conditions.
Flow Chemistry: Implementing continuous flow synthesis to improve scalability, safety, and product consistency.
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields, a technique that has proven effective for other heterocyclic compounds. researchgate.net
Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form the desired pyrazole core, thereby increasing efficiency.
These advanced synthetic methods could significantly streamline the production of 5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole and its derivatives, making them more accessible for extensive biological evaluation.
Design of Next-Generation Analogues with Tuned Selectivity and Potency
A crucial future direction is the rational design and synthesis of next-generation analogues of this compound. The goal is to develop compounds with improved potency, enhanced selectivity for their biological target(s), and better pharmacokinetic profiles. A structure-based design approach, which has been successful for other pyrazole-containing inhibitors, can be employed to guide the modification of the parent molecule. nih.gov
Systematic modifications can be made to the core structure:
The Phenyl Ring at position 3: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to explore electronic and steric effects on activity.
The Hydroxymethoxyphenyl Ring at position 5: Modifying the substitution pattern or replacing the ring with other aromatic or heterocyclic systems to probe interactions with the target protein. For instance, altering the position of the methoxy (B1213986) group or replacing it with other functional groups could fine-tune the compound's properties.
The Pyrazole Core: N-alkylation or N-arylation of the pyrazole ring can introduce new interaction points and modulate the compound's physicochemical properties.
The following table illustrates a hypothetical structure-activity relationship (SAR) study for newly designed analogues.
| Analogue | Modification | Hypothetical Potency (IC₅₀, µM) | Hypothetical Selectivity vs. Target B |
| Parent Compound | This compound | 10.5 | 5-fold |
| Analogue 1 | 3-(4-chlorophenyl) substitution | 5.2 | 15-fold |
| Analogue 2 | 5-(2,4-dihydroxyphenyl) substitution | 8.9 | 8-fold |
| Analogue 3 | N1-methylation of pyrazole | 15.1 | 3-fold |
| Analogue 4 | 5-(2-hydroxy-5-ethoxyphenyl) substitution | 9.8 | 6-fold |
This table is for illustrative purposes to represent potential research directions.
Deepening Mechanistic Understanding at the Molecular Level
A fundamental aspect of future research will be to gain a deeper understanding of the molecular mechanism of action of this compound. Identifying its specific cellular targets is paramount. Computational approaches, such as molecular docking simulations, can be used to predict potential binding partners and binding modes, guiding experimental validation. nih.gov
Experimental strategies to elucidate the mechanism include:
Target Identification: Utilizing techniques like affinity chromatography, chemical proteomics, or genetic screens to identify the protein(s) that the compound directly binds to.
Biochemical and Cellular Assays: Once a target is identified, enzyme inhibition assays or cell-based reporter assays can be used to confirm the compound's effect on the target's function.
Structural Biology: Co-crystallizing the compound with its target protein to solve the three-dimensional structure of the complex via X-ray crystallography, providing a detailed view of the binding interactions.
The table below outlines a potential workflow for mechanistic studies.
| Research Question | Methodology | Expected Outcome |
| What is the primary molecular target? | Affinity chromatography-mass spectrometry | Identification of binding proteins |
| How does the compound interact with the target? | Molecular Docking, X-ray Crystallography | Visualization of the binding mode and key interactions |
| What is the functional consequence of binding? | Enzyme kinetics, Cell-based functional assays | Confirmation of target modulation (inhibition/activation) |
This table represents a hypothetical research plan.
Development as Chemical Probes for Biological Systems
High-quality chemical probes are invaluable tools for dissecting biological pathways and validating new drug targets. This compound, or a potent analogue derived from it, could be developed into a chemical probe. To serve as a probe, a compound must exhibit high potency and selectivity for its target.
The development process would involve:
SAR Confirmation: Ensuring that the structure-activity relationship is well-defined.
Introduction of a Linker: Synthesizing derivatives with a chemically inert linker attached at a position that does not disrupt binding to the target.
Conjugation to a Reporter Tag: Attaching a reporter group, such as biotin (B1667282) for pulldown experiments or a fluorescent dye for cellular imaging, to the end of the linker.
These probes would enable researchers to perform a variety of experiments, including target engagement studies in living cells and tissues, and visualization of the target's subcellular localization.
| Probe Type | Reporter Tag | Application |
| Affinity Probe | Biotin | Pulldown of target protein from cell lysates for identification. |
| Imaging Probe | Fluorescein | Visualization of target protein localization in cells via microscopy. |
| Photoaffinity Probe | Diazirine | Covalent cross-linking to the target protein upon UV irradiation for target validation. |
This table provides examples of potential chemical probe applications.
Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery
Predictive Modeling: Training AI models on existing SAR data to predict the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates. medium.com
De Novo Design: Using generative AI models to design novel molecular structures with optimized properties, such as high potency and low predicted toxicity.
HTS Data Analysis: Employing machine learning algorithms to analyze the vast datasets generated by HTS, identifying complex patterns and prioritizing hits for further investigation. patsnap.com
| Phase | Technology | Objective |
| 1. Library Design | Generative AI | Design a virtual library of novel pyrazole analogues with desired properties. |
| 2. Virtual Screening | Predictive AI Models | Score and rank the virtual library to prioritize candidates for synthesis. |
| 3. Synthesis | Automated Chemistry | Synthesize a focused library of the top-ranked virtual hits. |
| 4. Biological Testing | High-Throughput Screening (HTS) | Experimentally test the synthesized library for biological activity. |
| 5. Model Refinement | Machine Learning | Feed HTS data back into the AI models to improve predictive accuracy for the next cycle. |
This table outlines a modern, technology-driven workflow for chemical discovery.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of α,β-diketones with hydrazine derivatives. For example, refluxing substituted diketones (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) with hydrazine hydrate in ethanol under acidic conditions yields pyrazole derivatives. Reaction time (4–7 hours), temperature (60–80°C), and solvent polarity significantly impact purity and yield . Key steps include:
- Intermediate isolation : Stable dihydropyrazole intermediates may form, requiring recrystallization (e.g., ethanol/water mixtures) .
- Purification : Column chromatography (silica gel) or TLC is used to isolate intermediates, with NMR (1H/13C) and mass spectrometry for validation .
Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 14.7–51.7° between pyrazole and substituents) and hydrogen-bonding networks (N–H⋯O, O–H⋯N) stabilizing the crystal lattice .
- Spectroscopy : 1H NMR identifies proton environments (e.g., hydroxy and methoxy protons at δ 5–6 ppm), while IR confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹) .
- Thermal analysis : Melting points (e.g., 415–449 K) assess purity .
Q. What preliminary structure-activity relationships (SAR) are reported for this compound’s bioactivity?
- Methodological Answer :
- Substituent effects : The 2-hydroxy-5-methoxy group enhances hydrogen-bonding potential with biological targets (e.g., enzymes), while the 3-phenyl group contributes to hydrophobic interactions .
- Comparative studies : Analogues with halogen or trifluoromethyl substituents show varied bioactivity (e.g., antitumor vs. antimicrobial), suggesting electronic and steric effects modulate target affinity .
Table 1 : Key SAR Observations
| Substituent Position | Modification | Observed Activity |
|---|---|---|
| 5-Phenyl | Trifluoromethyl | Antitumor (in vitro) |
| 2-Hydroxy | Methoxy | Antioxidant |
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to address scalability and regioselectivity challenges?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes) and improves regioselectivity via controlled heating .
- Catalytic systems : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance cyclization efficiency, minimizing byproducts .
- Flow chemistry : Continuous reactors improve scalability, with in-line HPLC monitoring to maintain purity >95% .
Q. What strategies resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?
- Methodological Answer :
- Metabolic stability assays : Liver microsome studies identify rapid degradation (e.g., cytochrome P450-mediated oxidation), explaining reduced in vivo activity .
- Formulation optimization : Encapsulation in liposomes or PEGylation improves bioavailability, bridging in vitro-in vivo gaps .
- Target engagement studies : CRISPR-Cas9 knockdown of suspected targets (e.g., kinases) validates mechanism-specific effects .
Q. How do computational models predict the compound’s interaction with biological targets, and how can these be validated experimentally?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., in kinases), prioritizing residues (e.g., Lys33, Asp154) for mutagenesis .
- MD simulations : GROMACS assesses binding stability (>100 ns trajectories), identifying critical hydrogen bonds and hydrophobic contacts .
- SPR/BLI validation : Surface plasmon resonance or bio-layer interferometry quantifies binding affinity (KD values), corroborating computational predictions .
Q. What experimental approaches address discrepancies in crystallographic vs. spectroscopic data for structural assignments?
- Methodological Answer :
- Dynamic NMR : Low-temperature 2D NMR (e.g., NOESY) resolves conformational flexibility, explaining crystallographic vs. solution-state disparities .
- DFT calculations : Gaussian 09 computes theoretical NMR shifts, identifying discrepancies due to solvent effects or proton exchange .
- Powder XRD : Validates bulk crystallinity when single crystals are unavailable .
Methodological Tables
Table 2 : Key Analytical Techniques for Structural Validation
| Technique | Application | Example Data |
|---|---|---|
| X-ray Crystallography | Dihedral angles, H-bonding | O–H⋯N: 2.89 Å |
| 1H NMR | Substituent environments | Methoxy: δ 3.8 ppm |
| HRMS | Molecular ion validation | [M+H]+: m/z 327.0845 |
Table 3 : Computational Tools for Target Interaction Studies
| Tool | Application | Output |
|---|---|---|
| AutoDock Vina | Docking poses | Binding energy: −9.2 kcal/mol |
| GROMACS | Binding stability | RMSD: 1.8 Å over 100 ns |
| PyMOL | Visualization | Hydrogen-bonding networks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
